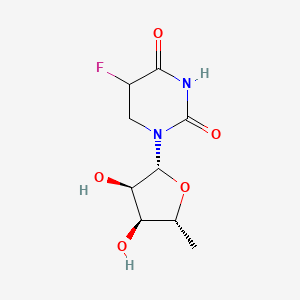

5'-Deoxy-5-fluoro-5,6-dihydrouridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

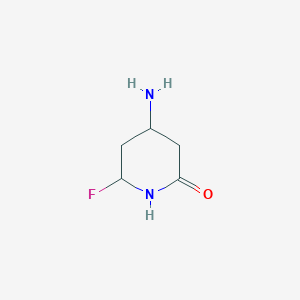

The preparation of doxifluridine involves the coupling of a ribose derivative modified at the 5’ position with activated 5-fluorouracil. This reaction is typically carried out in the presence of a Lewis acid, such as trimethylsilyltrifluoromethanesulphonate or tin tetrachloride, in an inert organic solvent at or below room temperature . The reaction conditions are carefully controlled to achieve high yields and reduce the formation of impurities .

Industrial Production Methods

Industrial production methods for doxifluridine follow similar synthetic routes but are optimized for large-scale manufacturing. These methods often involve additional purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Doxifluridine undergoes several types of chemical reactions, including:

Oxidation: Conversion to 5-fluorouracil by thymidine phosphorylase.

Reduction: Not commonly reported.

Substitution: Involves the replacement of the hydroxy group at the 5’ position with a hydrogen.

Common Reagents and Conditions

Oxidation: Thymidine phosphorylase is the primary enzyme involved in the conversion of doxifluridine to 5-fluorouracil.

Substitution: The reaction conditions typically involve the use of pyrimidine nucleoside phosphorylase or thymidine phosphorylase.

Major Products Formed

The major product formed from the oxidation of doxifluridine is 5-fluorouracil, a well-known antineoplastic agent .

Scientific Research Applications

Doxifluridine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study nucleoside analogs and their reactions.

Biology: Investigated for its effects on cellular processes and its role in cancer treatment.

Medicine: Primarily used as a chemotherapeutic agent to treat various cancers.

Industry: Employed in the development of new pharmaceuticals and therapeutic strategies.

Mechanism of Action

Doxifluridine is a prodrug that is metabolized within cells to form 5-fluorouracil. This conversion is facilitated by pyrimidine nucleoside phosphorylase or thymidine phosphorylase . Once converted, 5-fluorouracil inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

5-Fluorouracil: The active metabolite of doxifluridine, used in chemotherapy.

Capecitabine: Another prodrug that is metabolized to 5-fluorouracil.

Floxuridine: A fluoropyrimidine derivative similar to doxifluridine.

Uniqueness

Doxifluridine is unique in its design to improve oral bioavailability and reduce degradation by dihydropyrimidine dehydrogenase, making it more effective in certain therapeutic contexts compared to its analogs .

Properties

CAS No. |

88291-55-8 |

|---|---|

Molecular Formula |

C9H13FN2O5 |

Molecular Weight |

248.21 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C9H13FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h3-6,8,13-14H,2H2,1H3,(H,11,15,16)/t3-,4?,5-,6-,8-/m1/s1 |

InChI Key |

JFQFXUWDYOIAFF-IZOBBMJZSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2CC(C(=O)NC2=O)F)O)O |

Canonical SMILES |

CC1C(C(C(O1)N2CC(C(=O)NC2=O)F)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,9b-Dihydropyrimido[5,4-b]indol-4-one](/img/structure/B12357213.png)

![4bH-pyrido[2,3-b]indol-2-amine](/img/structure/B12357238.png)

![1,1-dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione](/img/structure/B12357248.png)

![Pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B12357282.png)

![N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide](/img/structure/B12357288.png)